6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one
Description
6-[(2-Methoxyethyl)(methyl)amino]-2-methylhexan-3-one is a tertiary amine-containing ketone characterized by a branched hexan-3-one backbone with a 2-methoxyethyl-methylamino substituent at the 6-position and a methyl group at the 2-position. For instance, the synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol () involves nucleophilic substitution between 2-methoxy-N-methyl ethylamine and 2-bromoethanol under reflux conditions, followed by purification via column chromatography. By extension, the target compound could be synthesized through similar alkylation or acylation reactions involving a ketone precursor and a methoxyethyl-methylamine derivative.
Properties
CAS No. |
2287157-70-2 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-one |
InChI |
InChI=1S/C11H23NO2/c1-10(2)11(13)6-5-7-12(3)8-9-14-4/h10H,5-9H2,1-4H3 |
InChI Key |
UOKOUHXCDJDIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCCN(C)CCOC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one typically involves the reaction of 2-methylhexan-3-one with 2-methoxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and serotonin, leading to enhanced mood and alertness. The compound may also interact with other molecular targets and pathways, contributing to its overall effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound shares functional group similarities with 2-((2-methoxyethyl)(methyl)amino)ethanol (), differing primarily in the ketone group replacing the alcohol. This substitution likely enhances lipophilicity, impacting membrane permeability in drug design . Compared to 6a (), which features a spirocyclic trione core, the target compound lacks aromaticity, suggesting divergent reactivity and target specificity (e.g., non-enzymatic vs. enzymatic interactions) .
In contrast, 6d () relies on cyclocondensation, highlighting the need for distinct synthetic routes for aromatic vs. aliphatic amines .
Functional Applications: The methoxyethyl-methylamino group in the target compound is recurrent in spirocyclic drug candidates (–7), where it improves solubility and bioavailability. For example, 7-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-...carboxamide () uses this moiety for enhanced pharmacokinetics . Metsulfuron methyl ester (), while structurally dissimilar, shares a methoxy group critical for herbicidal activity, underscoring the versatility of methoxy substituents in diverse applications .
Physicochemical Properties: The ketone in the target compound may confer greater metabolic stability compared to alcohol derivatives like 2-((2-methoxyethyl)(methyl)amino)ethanol, which could undergo oxidation .
Biological Activity
The compound 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one is a derivative of monomethylauristatin F, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C10H23NO
- Molecular Weight: 189.30 g/mol
- IUPAC Name: this compound
Research indicates that this compound exhibits significant antitumor activity. The mechanisms by which this compound operates can be summarized as follows:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, including HepG2 cells. This is achieved by disrupting the mitochondrial membrane potential and activating caspases, which are crucial for the apoptotic process .
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to S-phase arrest in cancer cells, effectively inhibiting their proliferation . This effect is critical for its antitumor properties.
- Modulation of Signaling Pathways : The compound influences several signaling pathways associated with cell survival and apoptosis, including the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
In Vitro Studies
| Cell Line | Concentration (µM) | Effect on Cell Viability (%) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 2 | 28.17 | S-phase arrest |
| HepG2 | 4 | 36.96 | Apoptosis induction |
| HepG2 | 8 | 37.25 | Mitochondrial pathway activation |
The above table summarizes key findings from in vitro studies, highlighting the concentration-dependent effects on cell viability and the mechanisms involved.
Case Studies
- Antitumor Activity in Leukemia : A study investigated the effects of derivatives similar to this compound on various types of leukemia, including chronic myelogenous leukemia (CML). Results indicated significant cytotoxic effects at specific concentrations, suggesting potential therapeutic applications in hematological malignancies .
- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutics to enhance efficacy against resistant cancer cell lines. The findings indicated a synergistic effect, leading to improved outcomes compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
